2-Methoxy-3,5,6-trifluorobenzyl alcohol

Description

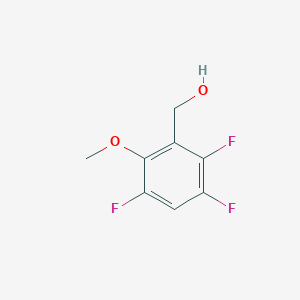

2-Methoxy-3,5,6-trifluorobenzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a methoxy (-OCH₃) group at the 2-position and fluorine atoms at the 3, 5, and 6 positions of the benzene ring. It is identified as a minor metabolite of chlorpyrifos, a widely used organophosphate insecticide, with a maximum reported abundance of 2.9% applied radioactivity (AR) in degradation studies .

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

(2,3,5-trifluoro-6-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H7F3O2/c1-13-8-4(3-12)7(11)5(9)2-6(8)10/h2,12H,3H2,1H3 |

InChI Key |

DSXZOMNTLNDFNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1F)F)F)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Methoxybenzyl Alcohols

(a) 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol (CAS 35175-79-2)

- Structure : Features a methoxy group at the 4-position and fluorine atoms at the 2, 3, 5, and 6 positions.

- Key Differences : The additional fluorine atom at the 2-position increases electronegativity and steric hindrance compared to the target compound. This may reduce solubility in polar solvents. Safety data indicate it requires careful handling due to inhalation risks .

(b) 2-Fluoro-4-methoxybenzyl Alcohol (CAS 253668-46-1)

- Structure : Methoxy at 4-position and a single fluorine at 2-position.

- Key Differences: Reduced fluorination (only one F) lowers molecular weight (estimated ~154 g/mol) and increases hydrophilicity. Limited toxicity data are available .

(c) 3-Methoxy-4-(trifluoromethyl)benzyl Alcohol (CAS 276861-64-4)

Fluorinated Benzyl Alcohols Without Methoxy Groups

(a) 3,4,5-Trifluorobenzyl Alcohol (CAS 220227-37-2)

- Properties : Molecular weight 162.11 g/mol; soluble in water (100 g/L). The absence of methoxy increases polarity and solubility compared to methoxy-containing analogs .

(b) 4-Chloro-2,3,6-trifluorobenzyl Alcohol (CAS 252004-68-5)

- Structure : Chlorine at 4-position and fluorines at 2, 3, and 6 positions.

- However, it may increase toxicity risks .

Trifluoromethyl-Substituted Analogs

(a) 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol (CAS 184970-29-4)

- Structure : Fluorine at 3-position and -CF₃ at 5-position.

- Properties : Molecular weight 194.13 g/mol. The -CF₃ group significantly lowers electron density, making it less reactive in electrophilic substitutions compared to the target compound .

(b) 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol (CAS 1017778-74-3)

- Structure : Methoxy at 2-position and -CF₃ at 3-position.

- The -CF₃ group may enhance metabolic stability .

Comparative Data Table

Key Research Findings

- Electronic Effects: Methoxy groups act as electron donors, while fluorines and -CF₃ groups are electron-withdrawing. This interplay influences reactivity in synthetic applications (e.g., nucleophilic substitutions) .

- Environmental Behavior: this compound, as a chlorpyrifos metabolite, may persist in soil but ultimately degrades into non-extractable residues or CO₂ .

- Toxicity Considerations : Methoxybenzyl alcohols (e.g., 4-Methoxybenzyl alcohol) lack comprehensive toxicity data, suggesting similar analogs require precautionary handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.